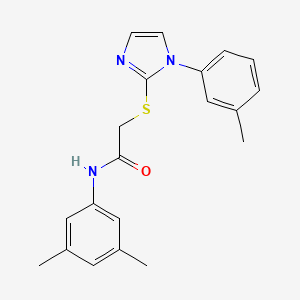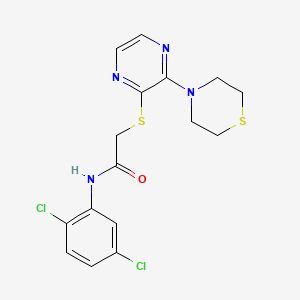
2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile” is a heterocyclic organic compound that contains a benzofuran ring . It has a molecular weight of 177.2 . It is a powder at room temperature and has a melting point of 120-121°C .
Synthesis Analysis
The synthesis of benzofuran derivatives, such as “this compound”, has been a topic of interest in recent years . Various strategies have been employed, including the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H11NO2/c11-5-4-7-6-8-9(12)2-1-3-10(8)13-7/h7H,1-4,6H2 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature and has a melting point of 120-121°C . It has a molecular weight of 177.2 .Scientific Research Applications
Coordination Polymers and Luminescence
Research has shown that reactions between 1,4-benzene-dicarboxylic acid and hexanuclear complexes of lanthanides in acetonitrile can lead to the formation of coordination polymers. These compounds, particularly those containing terbium, exhibit strong luminescence under UV irradiation due to an antenna effect. This demonstrates the potential of such materials in the development of luminescent materials and sensors (Calvez, Daiguebonne, & Guillou, 2011).
Synthesis of Benzofurans
The gold(I)-catalyzed cycloisomerization of 2-(iodoethynyl)aryl esters has been utilized to efficiently produce 3-iodo-2-acyl benzofurans. This method allows for the incorporation of a wide diversity of groups, demonstrating a versatile approach to the synthesis of benzofuran derivatives, which are valuable in various chemical and pharmaceutical applications (Fernández-Canelas, Rubio, & González, 2019).
Antioxidant Activity Study
Benzofuran derivatives synthesized via Strecker-type reactions have been studied for their antioxidant activities. These compounds, including euparin derivatives, exhibited significant radical scavenging and ferric reducing power, comparable to known antioxidants like BHT and TBHQ. This indicates the potential use of such benzofuran derivatives in developing new antioxidant agents (Ezzatzadeh & Hossaini, 2018).
Electrosynthesis Approaches
Electrochemical reduction of 2-(1-bromo-1-methylethyl)benzofurans in acetonitrile has been shown to afford 2,2-dimethylchromenes efficiently. This process, which involves carbon–bromine bond cleavage followed by ring expansion, offers a novel route for synthesizing chromene derivatives, highlighting the role of electrochemistry in organic synthesis (Tsukayama, Utsumi, & Kunugi, 1995).
Future Directions
Benzofuran compounds, such as “2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile”, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on developing promising compounds with target therapy potentials and little side effects .
properties
IUPAC Name |
2-(4-oxo-3,5,6,7-tetrahydro-2H-1-benzofuran-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-5-4-7-6-8-9(12)2-1-3-10(8)13-7/h7H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXMPJTYZMASBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC(O2)CC#N)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530220.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2530221.png)
![8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530222.png)
![4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2530224.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530226.png)
![ethyl 4-[(4-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530227.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530236.png)
![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2530238.png)
![Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2530239.png)
